
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with multiple methyl groups and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base.
Amidation: The carboxylic acid group is converted to an amide by reacting with an amine, such as butylamine, under dehydrating conditions.
Final Assembly: The butanoic acid moiety is introduced through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid moieties, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties due to the rigidity of the cyclopropane ring.
作用機序
The mechanism of action of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.
類似化合物との比較
Similar Compounds
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
4-(nitroso(vinyl)amino)butanoic acid: Contains a nitroso group and a vinyl moiety, differing in functional groups and reactivity.
Uniqueness
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is unique due to its highly substituted cyclopropane ring, which imparts significant steric hindrance and rigidity. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
4-[methyl-(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-12(2)10(13(12,3)4)11(17)14(5)8-6-7-9(15)16/h10H,6-8H2,1-5H3,(H,15,16) |
InChIキー |
NSPNPJVGLCGBSL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C(=O)N(C)CCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14885330.png)
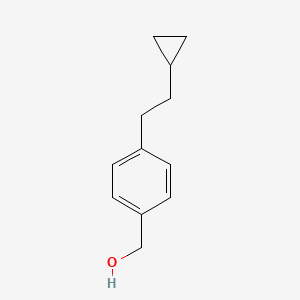
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
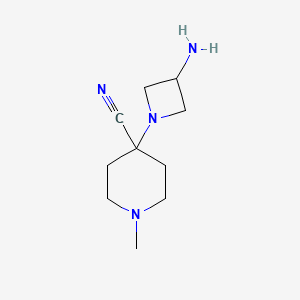
![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)

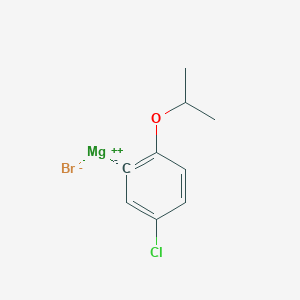
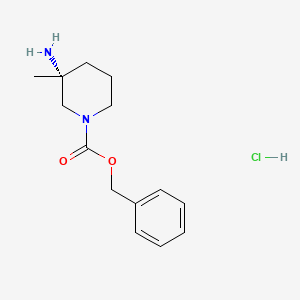
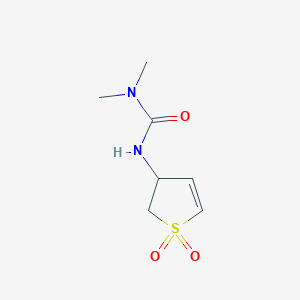
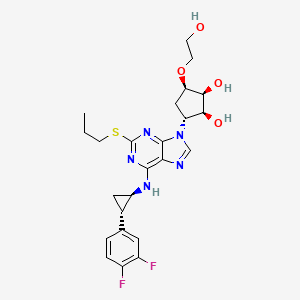

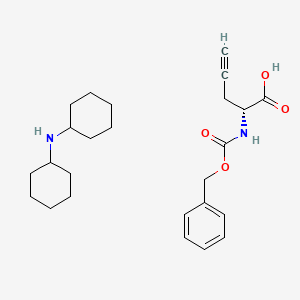
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
